1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine

LogP Hydrophilicity PEGylation

1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine (CAS 1506597-30-3, molecular formula C₇H₁₄N₄O₂, MW 186.21) is a 1,4-disubstituted 1,2,3-triazole bearing a primary amine at the C4 position and a 2-(2-methoxyethoxy)ethyl chain at the N1 position. The compound belongs to the ether-linked triazole structural class, which has been patented as a pharmacophore for NRF2 activation.

Molecular Formula C7H14N4O2
Molecular Weight 186.21 g/mol
Cat. No. B13631954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Methoxyethoxy)ethyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC7H14N4O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCOCCOCCN1C=C(N=N1)N
InChIInChI=1S/C7H14N4O2/c1-12-4-5-13-3-2-11-6-7(8)9-10-11/h6H,2-5,8H2,1H3
InChIKeySGXXGPRJOJZBQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine: Physicochemical Profile and Procurement-Grade Characterization for Triazole-Based Research Programs


1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine (CAS 1506597-30-3, molecular formula C₇H₁₄N₄O₂, MW 186.21) is a 1,4-disubstituted 1,2,3-triazole bearing a primary amine at the C4 position and a 2-(2-methoxyethoxy)ethyl chain at the N1 position . The compound belongs to the ether-linked triazole structural class, which has been patented as a pharmacophore for NRF2 activation [1]. With a computed LogP of -0.4767, a topological polar surface area (TPSA) of 75.19 Ų, and 6 hydrogen bond acceptors, this compound occupies a hydrophilic physicochemical space distinct from alkyl-chain-substituted triazole analogs . It is commercially available at ≥98% purity for research and further manufacturing use .

Why 1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine Cannot Be Interchanged with Generic 1-Substituted Triazole Analogs


Seemingly minor alterations to the N1-substituent or triazole core of 1-substituted-1H-1,2,3-triazol-4-amines produce substantial shifts in key physicochemical parameters that govern solubility, permeability, linker geometry, and target engagement. The target compound's N1-(2-(2-methoxyethoxy)ethyl) chain yields a LogP of -0.4767 and TPSA of 75.19 Ų ; shortening the chain by one ethylene glycol unit (methoxyethyl analog, CAS 1537592-23-6) reduces TPSA by 14% to 65.96 Ų and eliminates three rotatable bonds ; replacing the ether chain with an octyl group shifts LogP by over 3.3 log units to +2.89 ; and isomerizing the core to a 1,2,4-triazole (CAS 1342394-57-3) alters pKa, dipole moment, and H-bonding capacity [1]. These divergences mean that generic substitution without experimental validation risks confounding SAR interpretation, linker geometry mismatch, and irreproducible biological outcomes.

1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine: Comparator-Anchored Quantitative Differentiation Evidence


Hydrophilicity Retention Despite Extended PEG-Like Chain: LogP Comparison vs. Methoxyethyl and Octyl Analogs

The target compound exhibits a vendor-calculated LogP of -0.4767 , which is within 0.02 log units of the shorter methoxyethyl analog (LogP = -0.4933) . This demonstrates that adding a second ethylene glycol unit to the N1 chain does not increase lipophilicity. In stark contrast, the N-octyl analog (CAS 1525754-84-0), representing a simple alkyl chain of comparable atom count, shifts LogP to +2.8879 —a difference of approximately 3.36 log units (ΔLogP ≈ 3.36), corresponding to a >2,000-fold increase in theoretical octanol-water partition coefficient. This positions the target compound uniquely as a hydrophilic, PEG-like triazole that retains low lipophilicity while providing extended chain length.

LogP Hydrophilicity PEGylation Physicochemical profiling

Topological Polar Surface Area and Hydrogen Bond Acceptor Expansion vs. Methoxyethyl Analog

The target compound possesses a TPSA of 75.19 Ų and 6 hydrogen bond acceptor (HBA) sites , compared to the methoxyethyl analog (CAS 1537592-23-6) with TPSA 65.96 Ų and 5 HBA sites . This represents a 14.0% increase in polar surface area (ΔTPSA = +9.23 Ų) and one additional H-bond acceptor contributed by the extra ether oxygen. In drug-like chemical space, TPSA values above 70 Ų are generally associated with reduced passive blood-brain barrier penetration and enhanced aqueous solubility [1]. The target compound crosses this threshold while the methoxyethyl analog falls just below it.

TPSA Hydrogen bond acceptors Drug-likeness Solubility prediction

Rotatable Bond Count and Conformational Flexibility: Implications for Bifunctional Linker Design

The target compound contains 6 rotatable bonds , precisely double the 3 rotatable bonds of the methoxyethyl analog (CAS 1537592-23-6) . This structural difference translates to an N1-side chain that is approximately 4-5 atoms longer and substantially more flexible. In PROTAC linker design, linker length and flexibility directly modulate ternary complex formation efficiency between the target protein, E3 ligase, and the PROTAC molecule [1]. Linkers that are too short or too rigid can prevent simultaneous engagement of both proteins, while excessively flexible linkers may incur an entropic penalty [1]. The target compound's intermediate flexibility and extended reach offer a distinct geometric profile for linker SAR exploration.

Rotatable bonds Linker flexibility PROTAC design Conformational entropy

1,2,3-Triazole vs. 1,2,4-Triazole Core Isomerism: Electronic and Acid/Base Differentiation

The target compound's 1,2,3-triazole core is structurally isomeric with 1-(2-(2-methoxyethoxy)ethyl)-1H-1,2,4-triazol-3-amine (CAS 1342394-57-3), which shares the identical N1-substituent but features a 1,2,4-triazole ring . Literature data establish that 1,2,4-triazole is less acidic (pKa = 10.04 for proton loss) but more basic (pKa = 2.45 for proton addition) than 1,2,3-triazole, and possesses a gas-phase dipole moment of 2.72 D (3.27 D in dioxane) [1]. The 1,2,3-triazole core, by contrast, has a larger dipole moment due to the adjacency of its three nitrogen atoms, resulting in distinct electronic distribution, H-bonding capacity, and metal-coordination behavior [2]. These differences are non-trivial: the 1,2,3-triazole is the specific product of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas the 1,2,4-triazole is not accessible via this click chemistry route [2].

Triazole regioisomerism pKa Dipole moment Heterocyclic electronics

Purity Specification Advantage for Reproducible Biological Assay Data

The target compound is commercially available at a specified purity of ≥98% . The closest structural analog, 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine (CAS 1537592-23-6), is specified at ≥95% purity from the same vendor . This 3-percentage-point difference (ΔPurity ≈ 3%) means the methoxyethyl analog may contain up to 5% impurities—potentially including unreacted azide or alkyne precursors, copper residues from click chemistry, or regioisomeric byproducts—whereas the target compound's impurity ceiling is at most 2%. In cellular assays with EC₅₀ values in the low micromolar range, 5% of a highly potent impurity could generate false-positive activity or cytotoxicity signals. The 1,2,4-triazole isomer (CAS 1342394-57-3) is also specified at 98% purity , making the methoxyethyl analog the outlier in this comparison set.

Purity Quality control Reproducibility Assay interference

Structural Positioning Within the Ether-Linked Triazole NRF2 Activator Pharmacophore Space

The compound's core architecture—a 1,2,3-triazole connected via an ether-containing aliphatic chain—falls within the generic Formula (I) of patented ether-linked triazole NRF2 activators (U.S. Patent 12,091,409, issued October 2024; WO 2018109649) [1]. The patent explicitly claims ether-linked triazoles for the treatment of respiratory diseases including COPD, asthma, acute lung injury, ARDS, and pulmonary fibrosis, with NRF2 activation demonstrated in pulmonary macrophages from COPD patients [1]. While specific IC₅₀ or EC₅₀ values for this particular compound are not publicly disclosed, its substitution pattern aligns with the pharmacophore elements described in the patent's Markush claims. In contrast, N-alkyl analogs lacking the ether oxygen (e.g., the N-octyl derivative) fall outside the claimed structural scope and lack the hydrogen-bonding capacity of the ether linkage that may be critical for NRF2 pathway engagement [1].

NRF2 activator Ether-linked triazole Patent pharmacophore Cytoprotection

1-(2-(2-Methoxyethoxy)ethyl)-1H-1,2,3-triazol-4-amine: Evidence-Grounded Research and Industrial Application Scenarios


NRF2 Activator Hit Identification and Ether-Linked Triazole SAR Expansion

This compound serves as a structurally pre-validated starting point for medicinal chemistry programs targeting the NRF2-KEAP1 pathway. Its substitution pattern falls within the claimed scope of ether-linked triazole NRF2 activator patents (US 12,091,409) . The primary amine at the C4 position provides a versatile handle for rapid derivatization into amides, sulfonamides, ureas, or secondary amines, enabling systematic SAR exploration around the NRF2 pharmacophore. The compound's hydrophilic profile (LogP -0.48, TPSA 75.19 Ų) positions it favorably for respiratory disease indications where inhaled or topically administered NRF2 activators are being pursued for COPD and asthma, as described in the patent's therapeutic rationale .

PROTAC Linker Development Requiring Hydrophilic PEG-Triazole Geometry

The compound's 6 rotatable bonds, extended N1-chain length, and negative LogP (-0.4767) make it a candidate precursor for constructing hydrophilic PROTAC linkers. PROTAC linker length and composition are critical determinants of ternary complex stability and degradation efficiency [1]. The primary amine at C4 can be functionalized with a ligand for the protein of interest, while the terminal methyl ether can be demethylated to a hydroxyl group for further conjugation, or the chain can be elaborated via the ether oxygen. Compared to the shorter methoxyethyl analog (3 rotatable bonds), the target compound's extended reach may accommodate target-E3 ligase pairs with larger separation distances, a parameter shown to influence degradation potency in systematic linker SAR studies [1].

Click Chemistry Bioconjugation with Enhanced Aqueous Solubility

The 1,2,3-triazole core is the canonical product of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the compound's amine functionality allows further derivatization with alkynes or azides for secondary click reactions . The PEG-like N1-substituent imparts aqueous solubility advantages over alkyl-chain triazole conjugates, as evidenced by the >2,000-fold lipophilicity differential vs. the N-octyl analog (LogP +2.89) . This makes the compound suitable for bioconjugation applications where maintaining conjugate solubility is critical—such as antibody-drug conjugate (ADC) linker intermediates, fluorescent probe synthesis, or radioisotope-labeled peptide conjugates where aggregation can compromise imaging or therapeutic efficacy .

Physicochemical Property-Tuning SAR Studies in Fragment-Based and Lead Optimization Programs

The compound's well-characterized physicochemical landscape—LogP -0.48, TPSA 75.19 Ų, 6 H-bond acceptors, 6 rotatable bonds —provides a defined reference point for systematic SAR studies examining the impact of N1-substituent modifications on drug-like properties. The availability of comparator data for the methoxyethyl analog (LogP -0.49, TPSA 65.96, 3 rotatable bonds) and the N-octyl analog (LogP +2.89) enables researchers to interpolate or extrapolate property trends across the N1-substituent series. This is particularly valuable in fragment-based drug discovery (FBDD) where the 1,2,3-triazole-4-amine core serves as a hydrophilic fragment for library construction, and where controlling LogP and TPSA is essential for maintaining lead-like physicochemical properties during fragment growth and optimization [1].

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